molecular formula C25H29N3O2S2 B457027 N-[4-(4-isobutylphenyl)-5-methyl-1,3-thiazol-2-yl]-N'-(4-propoxybenzoyl)thiourea

N-[4-(4-isobutylphenyl)-5-methyl-1,3-thiazol-2-yl]-N'-(4-propoxybenzoyl)thiourea

Cat. No.: B457027
M. Wt: 467.7g/mol
InChI Key: KNDWRPGCFPFVQG-UHFFFAOYSA-N
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Description

N-[4-(4-isobutylphenyl)-5-methyl-1,3-thiazol-2-yl]-N'-(4-propoxybenzoyl)thiourea is a complex organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-isobutylphenyl)-5-methyl-1,3-thiazol-2-yl]-N'-(4-propoxybenzoyl)thiourea typically involves multiple steps, starting with the formation of the thiazole ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-(2-methylpropyl)benzaldehyde with thiosemicarbazide can yield the thiazole ring, which is then further functionalized to introduce the carbamothioyl and propoxybenzamide groups .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the formation of the desired product. Techniques such as recrystallization and chromatography are employed to purify the final compound .

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-isobutylphenyl)-5-methyl-1,3-thiazol-2-yl]-N'-(4-propoxybenzoyl)thiourea can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dichloromethane .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups, enhancing the compound’s properties .

Scientific Research Applications

N-[4-(4-isobutylphenyl)-5-methyl-1,3-thiazol-2-yl]-N'-(4-propoxybenzoyl)thiourea has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(4-isobutylphenyl)-5-methyl-1,3-thiazol-2-yl]-N'-(4-propoxybenzoyl)thiourea involves its interaction with specific molecular targets. The thiazole ring can participate in hydrogen bonding and π-π interactions, allowing the compound to bind to enzymes and receptors. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(4-isobutylphenyl)-5-methyl-1,3-thiazol-2-yl]-N'-(4-propoxybenzoyl)thiourea is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C25H29N3O2S2

Molecular Weight

467.7g/mol

IUPAC Name

N-[[5-methyl-4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl]carbamothioyl]-4-propoxybenzamide

InChI

InChI=1S/C25H29N3O2S2/c1-5-14-30-21-12-10-20(11-13-21)23(29)27-24(31)28-25-26-22(17(4)32-25)19-8-6-18(7-9-19)15-16(2)3/h6-13,16H,5,14-15H2,1-4H3,(H2,26,27,28,29,31)

InChI Key

KNDWRPGCFPFVQG-UHFFFAOYSA-N

SMILES

CCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=NC(=C(S2)C)C3=CC=C(C=C3)CC(C)C

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=NC(=C(S2)C)C3=CC=C(C=C3)CC(C)C

Origin of Product

United States

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